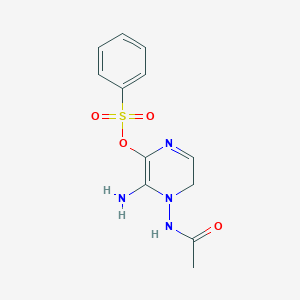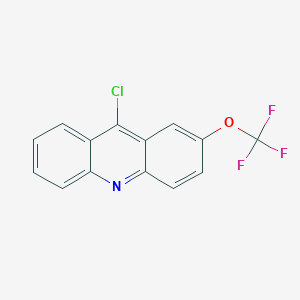
9-Chloro-2-(trifluoromethoxy)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-2-(trifluoromethoxy)acridine is a chemical compound belonging to the acridine family, characterized by its unique structure that includes a chloro group at the 9th position and a trifluoromethoxy group at the 2nd position. Acridine derivatives are known for their broad spectrum of biological activities and applications in various fields, including pharmaceuticals, dyes, and materials science .
准备方法
The synthesis of 9-Chloro-2-(trifluoromethoxy)acridine typically involves the cyclization of appropriate precursors. One common method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using phosphorus oxychloride (POCl3) at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
9-Chloro-2-(trifluoromethoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization Reactions: The acridine core can be further modified through cyclization reactions, often using reagents like POCl3.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
9-Chloro-2-(trifluoromethoxy)acridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules.
作用机制
The mechanism of action of 9-Chloro-2-(trifluoromethoxy)acridine primarily involves DNA intercalation, where the planar acridine ring inserts between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells . The compound also inhibits enzymes like topoisomerase, further contributing to its anticancer activity .
相似化合物的比较
Similar compounds to 9-Chloro-2-(trifluoromethoxy)acridine include other acridine derivatives such as:
Amsacrine: Known for its anticancer properties and ability to intercalate DNA.
Triazoloacridone: Another derivative with significant anticancer activity.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Investigated for its potential in cancer therapy.
What sets this compound apart is its unique combination of chloro and trifluoromethoxy groups, which may enhance its biological activity and specificity compared to other acridine derivatives .
属性
CAS 编号 |
741281-21-0 |
|---|---|
分子式 |
C14H7ClF3NO |
分子量 |
297.66 g/mol |
IUPAC 名称 |
9-chloro-2-(trifluoromethoxy)acridine |
InChI |
InChI=1S/C14H7ClF3NO/c15-13-9-3-1-2-4-11(9)19-12-6-5-8(7-10(12)13)20-14(16,17)18/h1-7H |
InChI 键 |
SKNSPZWCDBJOAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)
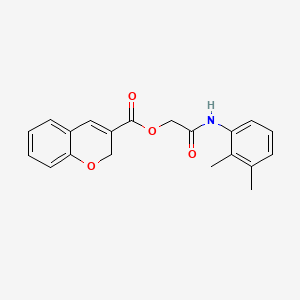
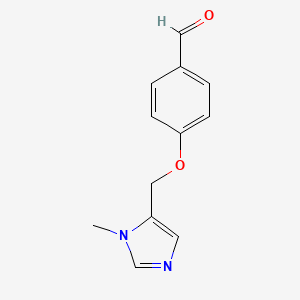

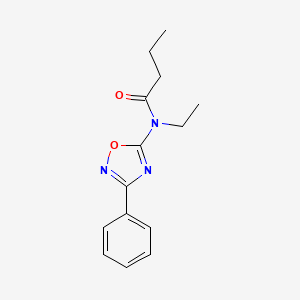
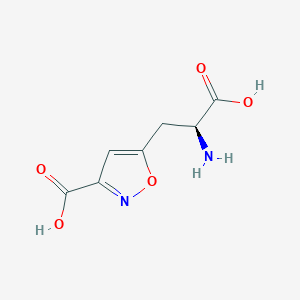

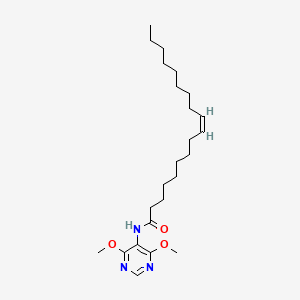
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)
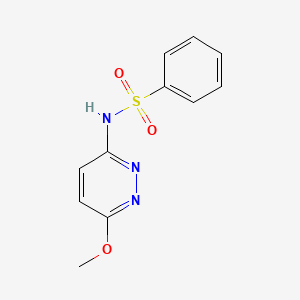
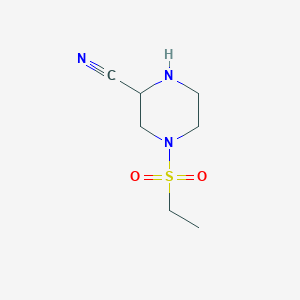
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)
